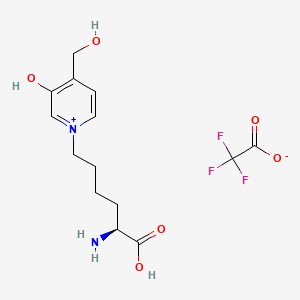
GA-pyridine (TFA salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
GA-pyridine (TFA salt) can be synthesized through a quaternization reaction involving pyridine and glycolaldehyde in the presence of trifluoroacetic acid. The reaction typically involves mixing pyridine with glycolaldehyde and adding trifluoroacetic acid to form the trifluoroacetate salt. The reaction conditions may vary, but it is generally carried out at room temperature with stirring to ensure complete reaction .
Industrial Production Methods
Industrial production of GA-pyridine (TFA salt) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure consistent product quality .
化学反応の分析
Types of Reactions
GA-pyridine (TFA salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions such as specific temperatures and pH levels to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .
科学的研究の応用
GA-pyridine (TFA salt) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a probe for investigating biological processes.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other compounds .
作用機序
The mechanism of action of GA-pyridine (TFA salt) involves its interaction with molecular targets and pathways. It can act as a catalyst or reagent in chemical reactions, facilitating the transformation of substrates into products. In biological systems, it may interact with enzymes and other proteins, influencing biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
Similar compounds to GA-pyridine (TFA salt) include:
Pyridine trifluoroacetate: A related compound with similar properties and applications.
Trifluoroacetic acid pyridine salt: Another compound that combines pyridine with trifluoroacetic acid.
Pyridinium salts: A broader class of compounds with diverse applications in chemistry and biology .
Uniqueness
GA-pyridine (TFA salt) is unique due to its specific combination of glycolaldehyde and pyridine with trifluoroacetic acid. This combination imparts distinct chemical properties
特性
IUPAC Name |
(2S)-2-amino-6-[3-hydroxy-4-(hydroxymethyl)pyridin-1-ium-1-yl]hexanoic acid;2,2,2-trifluoroacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4.C2HF3O2/c13-10(12(17)18)3-1-2-5-14-6-4-9(8-15)11(16)7-14;3-2(4,5)1(6)7/h4,6-7,10,15H,1-3,5,8,13H2,(H-,16,17,18);(H,6,7)/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPVSCMOJNDBFH-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC(=C1CO)O)CCCCC(C(=O)O)N.C(=O)(C(F)(F)F)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[N+](=CC(=C1CO)O)CCCC[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














